Cas no 2680752-81-0 (1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid)

1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid Chemical and Physical Properties
Names and Identifiers
-
- [1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid
- EN300-28272525
- 2680752-81-0
- 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid
-
- Inchi: 1S/C9H17NO4/c1-8(2,3)14-6(11)9(4,5)10-7(12)13/h10H,1-5H3,(H,12,13)
- InChI Key: HBYUQADHAAOGEN-UHFFFAOYSA-N
- SMILES: O(C(C(C)(C)NC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 203.11575802g/mol
- Monoisotopic Mass: 203.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 1.1
1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272525-1g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28272525-5.0g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28272525-1.0g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28272525-10g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28272525-2.5g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28272525-0.05g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28272525-0.25g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28272525-10.0g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28272525-0.1g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28272525-5g |
[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]carbamic acid |
2680752-81-0 | 5g |
$1572.0 | 2023-09-09 |
1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid Related Literature
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid
1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid: An Overview of CAS No. 2680752-81-0
1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid, also known by its CAS number 2680752-81-0, is a versatile compound with significant applications in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxy group, a methyl group, and an oxo group, all contributing to its chemical stability and reactivity.
The molecular formula of 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid is C9H17NO4, and it has a molecular weight of approximately 199.23 g/mol. The compound's structure consists of a carbamic acid moiety attached to a tert-butoxy-substituted ketone, which imparts specific chemical properties that make it valuable in various synthetic processes.
In recent years, the study of 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid has gained considerable attention due to its potential applications in the development of new pharmaceuticals. Researchers have explored its use as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurodegenerative disorders. The tert-butoxy group in the compound provides enhanced stability and solubility, which are crucial factors in drug design and formulation.
The chemical properties of 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid have been extensively studied to understand its behavior in different solvents and reaction conditions. The compound exhibits good solubility in polar solvents such as methanol and ethanol, making it suitable for use in solution-phase synthesis. Additionally, its reactivity with various functional groups has been investigated, revealing its potential as a building block for complex molecule synthesis.
In the context of pharmaceutical research, 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid has shown promise as a precursor for the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The tert-butoxy group in the compound can be designed to release the active drug under specific physiological conditions, enhancing the drug's efficacy and reducing side effects.
The synthesis of 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid typically involves several steps, including the formation of the tert-butoxy-substituted ketone and subsequent conversion into the carbamic acid derivative. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for industrial applications.
The safety profile of 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid has also been evaluated to ensure its suitability for use in pharmaceutical development. Studies have shown that the compound is stable under standard laboratory conditions and does not pose significant health risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage.
In conclusion, 1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid, identified by CAS number 2680752-81-0, is a valuable compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive candidate for further exploration in the development of new drugs and therapeutic agents. As research continues to advance, the potential uses of this compound are likely to expand, contributing to advancements in both chemistry and medicine.
2680752-81-0 (1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid) Related Products
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)




